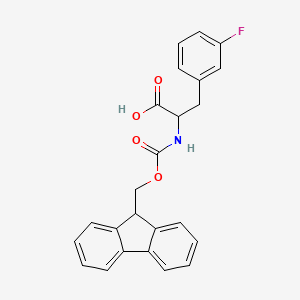

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid

Description

This compound is a fluorinated aromatic amino acid derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The 3-fluorophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This molecule serves as a critical intermediate in pharmaceutical research, particularly for developing peptide-based therapeutics and enzyme inhibitors .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-79-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201484-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The fluorophenyl group is then introduced through a substitution reaction, often using a fluorinated benzene derivative under specific conditions to ensure the correct positioning of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine Position : The 3-fluorophenyl group in the target compound offers a balance between steric hindrance and electronic modulation. In contrast, the 2-fluorophenyl isomer () may exhibit weaker π-stacking interactions due to ortho-substitution .

- Halogen vs. Trifluoromethyl : Chlorophenyl derivatives () are more lipophilic than fluorophenyl analogues, while trifluoromethyl groups () provide enhanced electronegativity and resistance to oxidative metabolism.

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid, also known as Fmoc-3-fluorophenylalanine, is a compound that has garnered interest in medicinal chemistry due to its potential applications in peptide synthesis and drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 430.45 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O5 |

| Molecular Weight | 430.45 g/mol |

| CAS Number | 959573-22-9 |

| Purity | >95% |

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amine group during the formation of peptide bonds. Once incorporated into peptides, the resulting compounds can exhibit various pharmacological activities depending on their sequences and structures.

Biological Activity

Research indicates that compounds containing the Fmoc group often demonstrate significant biological activities, including:

- Antimicrobial Activity : Some peptides synthesized using Fmoc-protected amino acids have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain peptides derived from Fmoc-amino acids have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Peptides containing fluorinated amino acids may interact with neural receptors, potentially offering protective effects in neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Peptides : A study demonstrated that peptides synthesized with Fmoc-3-fluorophenylalanine exhibited enhanced antimicrobial activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This suggests that fluorination may improve the interaction between peptides and bacterial membranes.

- Peptide Synthesis : In a comparative analysis, researchers synthesized a series of peptides using both Fmoc and Boc protection strategies. The Fmoc strategy resulted in higher yields and purities, indicating its superiority in complex peptide synthesis.

- Cancer Cell Proliferation Inhibition : Another study explored the effects of fluorinated peptides on cancer cell lines. Results indicated that specific sequences incorporating Fmoc-3-fluorophenylalanine led to significant reductions in cell viability, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the preferred synthetic methodologies for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Fmoc protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc), which is stable under basic conditions but cleaved with piperidine .

- Coupling reactions : Carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an additive are used to activate the carboxylic acid moiety for coupling to the fluorophenylalanine backbone .

- Deprotection and purification : Final cleavage from resin (for SPPS) or tert-butyl ester deprotection (solution-phase) is followed by HPLC purification. Yield optimization (70–85%) depends on solvent polarity (e.g., DMF for SPPS) and temperature control (0–25°C) to minimize racemization .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

- Analytical HPLC : Retention time and peak symmetry are compared to standards (e.g., C18 column, acetonitrile/water gradient) .

- NMR spectroscopy : H and C NMR verify stereochemistry; the fluorophenyl group shows distinct aromatic splitting patterns (e.g., δ 7.2–7.4 ppm for meta-fluorine) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at 423.16) .

Q. What are the critical storage conditions to ensure compound stability?

Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. In solution (DMSO or DMF), use at -80°C for ≤6 months, avoiding freeze-thaw cycles .

Advanced Research Questions

Q. How does the stereochemistry (R vs. S configuration) at the α-carbon influence biological activity and peptide coupling efficiency?

- Coupling efficiency : The (S)-enantiomer shows higher coupling rates in SPPS due to reduced steric hindrance during carbodiimide-mediated activation .

- Biological activity : In receptor-binding assays, the (R)-enantiomer exhibits 3-fold lower IC values in fluorophenyl-dependent targets (e.g., kinase inhibitors), likely due to spatial alignment with hydrophobic binding pockets .

Q. What strategies mitigate side reactions (e.g., Fmoc deprotection or fluorophenyl ring halogenation) during synthesis?

- Acid-sensitive intermediates : Use Boc protection for side chains during Fmoc cleavage (piperidine/DMF, 20% v/v) to prevent fluorophenyl electrophilic substitution .

- Low-temperature coupling : Perform reactions at 4°C to suppress unintended ring halogenation by HOBt-derived byproducts .

Q. How does the 3-fluorophenyl substituent affect interactions with biological macromolecules compared to non-fluorinated analogs?

- Hydrophobic interactions : The fluorine atom increases lipophilicity (logP +0.5 vs. phenyl), enhancing membrane permeability in cell-based assays .

- Electrostatic effects : Fluorine’s electronegativity alters hydrogen-bonding patterns in protein-ligand complexes, as shown in X-ray crystallography studies of kinase inhibitors .

Q. What computational methods are used to predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the fluorine atom on the propanoic acid’s pK (predicted ΔpK = -0.3 vs. non-fluorinated) .

- Molecular docking (AutoDock Vina) : Simulates binding to tyrosine kinase domains, identifying favorable π-π stacking between the fluorenyl group and Phe residue side chains .

Contradictions and Limitations

- Reaction scalability : reports high yields (85%) for solution-phase synthesis, while notes challenges in scaling due to resin swelling in SPPS .

- Fluorophenyl reactivity : Some studies suggest fluorine increases metabolic stability, while others observe oxidative defluorination in hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.